![molecular formula C12H8BrN3O2S B11829257 Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 6 of the pyrazolo[1,5-a]pyrimidine ring participates in palladium-catalyzed coupling reactions. A representative example involves its use in synthesizing kinase inhibitors via coupling with boronate esters:
This reaction highlights the compound’s role as an electrophilic partner in forming carbon-carbon bonds, crucial for constructing biaryl systems .
Halogen Exchange Reactions
The bromine atom can be replaced via oxidative iodination under mild conditions, though this is typically performed on precursor compounds:
Reaction | Reagents | Conditions | Outcome |
---|---|---|---|
6-Bromopyrazolo[1,5-a]pyrimidine → 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | I₂, Ce(IV) ammonium nitrate, CH₃CN | 20°C, 24 h | Introduction of iodine at position 3 |
While not directly performed on the target compound, this method demonstrates the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold toward electrophilic substitution .
Ester Hydrolysis and Derivative Formation
The methyl ester group on the thiophene ring can undergo hydrolysis to form carboxylic acid derivatives, though direct experimental data for this compound is limited. Analogous reactions suggest:
Reaction | Reagents | Expected Product |
---|---|---|
Methyl ester → Carboxylic acid | NaOH/H₂O or HCl/H₂O, reflux | 4-(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid |
This transformation is critical for further functionalization, such as amidation or conjugation .
Cyclization and Core Functionalization
The pyrazolo[1,5-a]pyrimidine-thiophene hybrid structure can participate in cyclization reactions to form fused heterocycles. For example:
Reaction Type | Key Steps | Outcome |
---|---|---|
Cyclocondensation with enaminones | K₂S₂O₈, DMSO, 120°C | Formation of extended π-conjugated systems |
Such reactions exploit the electron-deficient nature of the pyrimidine ring, enabling the construction of pharmacologically relevant scaffolds .
Nucleophilic Aromatic Substitution
The bromine atom may undergo substitution with nucleophiles (e.g., amines, alkoxides), though specific examples for this compound require extrapolation from related pyrazolo[1,5-a]pyrimidines:
Reaction | Nucleophile | Conditions |
---|---|---|
Br → NH₂ | Ammonia, Cu catalyst, microwave irradiation | 150°C, 30 min |
These reactions expand access to derivatives with enhanced solubility or binding properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties .
Biological Activity
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: C12H8BrN3O2S . It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties. The presence of the bromine atom and the thiophene ring contributes to its unique chemical behavior and potential biological activity .
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with thiophene-2-carboxylic acid derivatives in the presence of coupling agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In a study assessing its efficacy against common pathogens, it showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It demonstrated a capacity to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition were found to be comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and thiophene rings can significantly influence its pharmacological profile. For example, modifications at the 6-position of the pyrazolo ring or changes in the carboxylate group have been shown to enhance specific biological activities .
Case Studies
- Anticancer Evaluation : A study involving several derivatives of pyrazolo[1,5-a]pyrimidines reported that this compound exhibited selective cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM.
- Inhibition of COX Enzymes : In a comparative analysis with standard NSAIDs like celecoxib, this compound showed similar IC50 values against COX-2 (0.04 µmol), indicating its potential as an anti-inflammatory agent .
Q & A
Q. Basic: What synthetic methodologies are employed to prepare Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronate ester (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) and a brominated pyrazolopyrimidine precursor can yield the target compound. Post-synthesis, structural confirmation is achieved via:
- NMR spectroscopy (¹H and ¹³C) to verify regiochemistry and substituent positions.
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.
- IR spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .
Q. Basic: How does the bromine substituent at the 6-position of the pyrazolopyrimidine core influence reactivity in further derivatization?
Methodological Answer:
The bromine atom acts as a leaving group , enabling nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Key considerations include:
- Electronic effects : The electron-withdrawing nature of the pyrazolopyrimidine ring enhances electrophilicity at the 6-position, facilitating substitution.
- Steric accessibility : The 6-position’s spatial orientation allows for efficient coupling with aryl boronic acids or amines.
- Competing reactivity : The methyl ester on thiophene may require protection during reactions to avoid side reactions .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound for translocator protein (TSPO) targeting?
Methodological Answer:
SAR studies focus on substitutions at the pyrazolopyrimidine 5-, 6-, and 7-positions and the thiophene carboxylate group :
- 6-Bromo substitution : Enhances binding affinity for TSPO compared to non-halogenated analogs (e.g., 36-fold improvement observed in related pyrazolopyrimidines ).
- Thiophene ester vs. amide : The methyl ester may improve blood-brain barrier (BBB) penetration compared to bulkier amides, critical for neuroimaging applications.
- In vitro assays : Competitive binding assays with [³H]PK11195 quantify TSPO affinity.
- In vivo validation : Radiolabeled analogs (e.g., ¹⁸F derivatives) are tested in glioma models to assess tumor uptake and pharmacokinetics .
Q. Advanced: What strategies enable the radiolabeling of this compound for positron emission tomography (PET) imaging?
Methodological Answer:
Radiolabeling involves fluorine-18 (¹⁸F) incorporation via:
- Precursor synthesis : A tosyl or bromo precursor at the thiophene or pyrazolopyrimidine moiety allows nucleophilic substitution with [¹⁸F]fluoride.
- Radiosynthesis : Automated modules (e.g., GE TRACERlab) ensure high radiochemical yield (>20%) and purity (>95%).
- In vivo evaluation : Biodistribution studies in rodent glioma models measure tumor-to-background ratios. For example, analogs with ¹⁸F labels show negligible brain uptake in healthy tissue but robust tumor accumulation .
Q. Advanced: How can discrepancies between in vitro binding data and in vivo efficacy be resolved for this compound?
Methodological Answer:
Contradictions often arise from pharmacokinetic factors or off-target interactions :
- BBB penetration : Use logP calculations and in situ perfusion assays to optimize lipophilicity (ideal logP ~2–3).
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).
- Tissue-specific uptake : Autoradiography or PET/CT imaging in disease models quantifies target engagement vs. non-specific binding.
- Dose-response studies : Correlate in vitro IC₅₀ values with in vivo efficacy at varying doses .
Q. Basic: What spectroscopic techniques differentiate regioisomers of pyrazolopyrimidine derivatives?
Methodological Answer:
- ¹H NMR : Chemical shifts of protons adjacent to the bromine (e.g., H-5 and H-7 in pyrazolopyrimidine) vary based on substitution patterns.
- NOESY/ROESY : Nuclear Overhauser effects between the thiophene ester and pyrazolopyrimidine protons confirm spatial proximity.
- X-ray crystallography : Resolves absolute regiochemistry, as demonstrated for related pyrazolopyrimidine structures .
Q. Advanced: How does this compound serve as a precursor for autophagy inhibitors like ULK-101?
Methodological Answer:
The thiophene carboxylate can be converted to a carboxamide via hydrolysis and coupling with amines (e.g., cyclopropyl-trifluoroethylamine in ULK-101). Key steps include:
Properties
Molecular Formula |
C12H8BrN3O2S |
---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrN3O2S/c1-18-12(17)10-2-7(6-19-10)9-4-15-16-5-8(13)3-14-11(9)16/h2-6H,1H3 |
InChI Key |
XGDVBPREVMYZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C3N=CC(=CN3N=C2)Br |
Origin of Product |
United States |
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